Methyl 2-hydroxydecanoate

概要

説明

Methyl 2-hydroxydecanoate, also known as Methyl 2-hydroxycaproate, is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It has the molecular formula C11H22O3 .

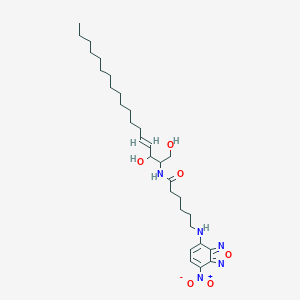

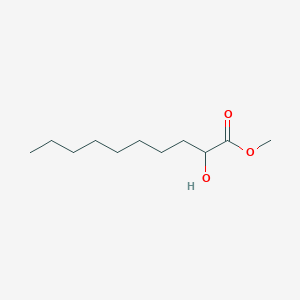

Molecular Structure Analysis

The molecular structure of Methyl 2-hydroxydecanoate consists of 35 bonds in total. There are 13 non-H bonds, 1 multiple bond, 9 rotatable bonds, 1 double bond, 1 ester (aliphatic), 1 hydroxyl group, and 1 secondary alcohol .Physical And Chemical Properties Analysis

Methyl 2-hydroxydecanoate has a molecular weight of 202.29 . It is a medium chain saturated hydroxy fatty acid .科学的研究の応用

Synthesis and Chemical Properties

- Methyl 2-hydroxydecanoate and its isomers have been explored in the synthesis of unusual amino acid residues and key fragments in compounds like microsporin B, demonstrating its utility in complex organic syntheses (Swaroop, Tripathy, Jachak, & Reddy, 2014).

- Studies on the behavior of methyl hydroxyhexadecanoates at the air/water interface help in understanding the interfacial behavior of simple molecules with two different hydrophilic groups, indicating its relevance in studying molecular interactions (Kellner & Cadenhead, 1979).

Biodegradation and Environmental Applications

- The study of bacterial oxidation of long-chain methyl ketones, such as 2-tridecanone, to compounds like 1-undecanol and undecanoic acid, highlights the biological degradation mechanisms of similar molecular structures (Forney, Markovetz, & Kallio, 1967).

- Research on the efficient conversion of polyamides to ω-hydroxyalkanoic acids, including methyl ω-hydroxydodecanoate, offers a new method for the chemical recycling of waste plastics (Kamimura et al., 2014).

Biological and Medical Research

- The use of derivatives such as 5-hydroxydecanoate in studies of mitochondrial dysfunction and cell death in PC12 cells sheds light on the protective mechanisms against neurotoxin-induced cell damage, suggesting potential medical applications (Lee, Kim, Ko, & Han, 2007).

- In pheromone research, the identification of components like methyl 9-hydroxydecanoate in the mandibular gland secretion of queen honeybees contributes to the understanding of chemical communication in insects (Callow, Chapman, & Paton, 1964).

Advanced Materials and Industrial Applications

- The study of Fourier-transform infrared spectroscopy (FT-IR) for rapid qualitative analysis of polyhydroxyalkanoates (PHAs) in intact bacterial cells, including hydroxydecanoate, is significant for its potential application as biodegradable materials (Hong et al., 1999).

Safety and Hazards

作用機序

Target of Action

Methyl 2-hydroxydecanoate is a biochemical reagent

Mode of Action

It’s known that it can be used as a biological material or organic compound for life science related research

Biochemical Pathways

PHA are a family of biodegradable and biocompatible polyesters which have been extensively studied using synthetic biology and metabolic engineering methods for improving production and for widening its diversity .

Result of Action

As a biochemical reagent, it’s likely that its effects would depend on the specific context of its use in life science related research .

特性

IUPAC Name |

methyl 2-hydroxydecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22O3/c1-3-4-5-6-7-8-9-10(12)11(13)14-2/h10,12H,3-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHHKXSXAGVRUSM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC(C(=O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-hydroxydecanoate | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

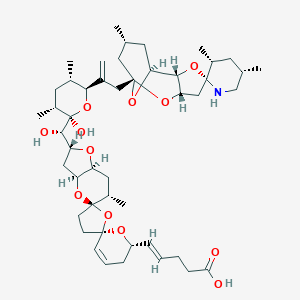

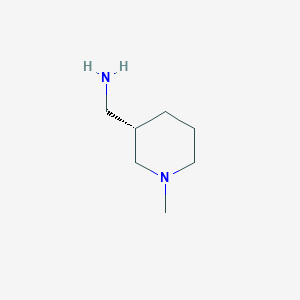

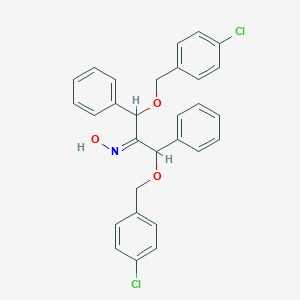

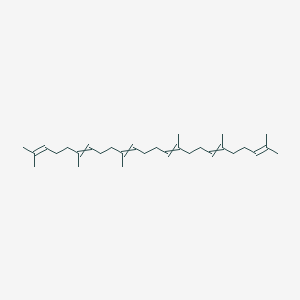

Feasible Synthetic Routes

Q & A

A: Methyl 2-hydroxydecanoate was used to determine the configuration of a secondary hydroxyl group in the synthesized compound 12 (a dodecosulose derivative) []. The researchers likely compared spectroscopic data or other analytical properties of compound 12 with those of Methyl 2-hydroxydecanoate, whose stereochemistry was already known, to deduce the configuration of the newly formed chiral center in their target molecule.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[1-(2,3,4,5,6-Pentadeuteriophenyl)cyclohexyl]piperidine](/img/structure/B164316.png)